Boiling Point Differentiation vs. Regioisomer 2-Amino-1-propanol
The boiling point of 1-aminopropan-2-ol (CAS 1674-56-2) is significantly lower than its regioisomer, 2-amino-1-propanol (alaninol). At standard atmospheric pressure (1013 hPa), 1-aminopropan-2-ol exhibits a boiling point range of 158-161°C , whereas its isomer, 2-amino-1-propanol, boils at a higher temperature range of 173-176°C [1]. This 15°C difference is a direct consequence of the relative positions of the amino and hydroxyl groups, which alters intermolecular hydrogen bonding networks.
| Evidence Dimension | Boiling Point at 1013 hPa |
|---|---|
| Target Compound Data | 158-161 °C |
| Comparator Or Baseline | 2-Amino-1-propanol (alaninol): 173-176 °C |
| Quantified Difference | Δ = ~15 °C lower for 1-aminopropan-2-ol |
| Conditions | Atmospheric pressure (1013 hPa / 760 mmHg) |
Why This Matters
This lower boiling point can translate to reduced energy requirements and lower thermal stress during industrial distillation or solvent recovery processes.
- [1] DrugFuture. (n.d.). 2-Aminopropanol. Chemical Properties. View Source
